molecular formula C20H17N3O2S B2451719 N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 926825-58-3

N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2451719
CAS RN: 926825-58-3
M. Wt: 363.44
InChI Key: BTVOPUIUYUYXPG-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . Isoxazoles are a class of organic compounds that contain an isoxazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . These classes of compounds are known for their diverse biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can involve various types of reactions depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as melting point determination, solubility tests, and spectroscopic analysis .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory effects . This suggests potential applications in the treatment of conditions characterized by inflammation, such as arthritis.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties . This means they could be used in the development of new antibiotics to treat bacterial infections.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have shown antiviral effects . This could make them useful in the development of new antiviral medications.

Anticonvulsant Activity

Thiazole derivatives have been evaluated for their anticonvulsant activities . This suggests potential applications in the treatment of conditions characterized by seizures, such as epilepsy.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential applications in the treatment of cancer.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their biological activity. For example, some benzothiazole derivatives have been found to have anti-tubercular activity, and their mechanism of action involves inhibiting the growth of M. tuberculosis .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Future research on benzothiazole derivatives could focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-7-6-10-17-18(13)21-20(26-17)23(12-15-8-4-3-5-9-15)19(24)16-11-14(2)22-25-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVOPUIUYUYXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

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